6-Bromo-2-ethoxypyrimidin-4-amine

Description

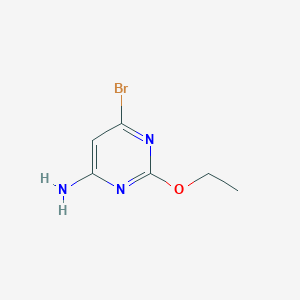

6-Bromo-2-ethoxypyrimidin-4-amine is a pyrimidine derivative characterized by a bromine atom at the 6-position, an ethoxy group at the 2-position, and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

6-bromo-2-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZSCNINMYSGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxypyrimidin-4-amine typically involves the bromination of 2-ethoxypyrimidin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxypyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Overview

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural features allow for various modifications, making it a valuable building block in drug discovery.

Key Applications

- Anticancer Agents : Research has indicated that derivatives of pyrimidine compounds, including 6-bromo-2-ethoxypyrimidin-4-amine, exhibit significant anticancer activity. For instance, studies have shown that modifications can enhance the selectivity and potency against specific cancer cell lines.

- Anti-inflammatory Drugs : The compound's ability to inhibit certain enzymes involved in inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

Case Study

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives, including this compound, which demonstrated promising results in vitro against various cancer cell lines .

Agricultural Chemistry

Overview

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals.

Key Applications

- Herbicides and Pesticides : The compound enhances the efficacy of existing herbicides and pesticides, contributing to improved crop yields and pest management strategies.

| Application Type | Description |

|---|---|

| Herbicides | Used to develop selective herbicides that target specific weed species without harming crops. |

| Pesticides | Enhances the effectiveness of pesticides by improving their absorption and retention on plant surfaces. |

Material Science

Overview

The compound plays a role in material science, particularly in the development of specialty polymers and coatings.

Key Applications

- Polymer Synthesis : this compound can be used to synthesize polymers with enhanced properties such as durability and resistance to environmental factors.

| Material Type | Properties Enhanced |

|---|---|

| Specialty Polymers | Increased thermal stability and chemical resistance. |

| Coatings | Improved adhesion and weather resistance. |

Biochemical Research

Overview

In biochemical research, this compound serves as a crucial building block for synthesizing complex molecules.

Key Applications

- Enzyme Inhibitors : It is investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to new therapeutic strategies.

| Research Focus | Potential Outcomes |

|---|---|

| Enzyme Inhibition | Development of novel drugs targeting metabolic diseases. |

| Receptor Ligands | Creation of compounds that modulate receptor activity for therapeutic purposes. |

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 6-bromo-2-ethoxypyrimidin-4-amine and related compounds:

Key Observations :

- Halogen Effects : Bromine at position 6 increases molecular weight and reactivity compared to chlorine (e.g., 6-chloro-2-ethoxypyrimidin-4-amine) .

- Alkoxy vs. Alkyl Groups : Ethoxy (OEt) substituents enhance lipophilicity relative to methoxy (OCH₃) or methyl (CH₃) groups, impacting solubility and membrane permeability .

- Positional Isomerism : Bromine at position 5 (as in 5-bromo-6-chloro-2-(methylthio)pyrimidin-4-amine) alters electronic distribution and intermolecular interactions, affecting crystallinity and biological target engagement .

Biological Activity

6-Bromo-2-ethoxypyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C7H9BrN4O

- Molecular Weight : Approximately 232.07 g/mol

The presence of the bromine atom at the 6-position and an ethoxy group at the 2-position enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-Ethoxypyrimidine and brominating agents.

- Reaction Conditions : The reaction is generally carried out under controlled temperatures with appropriate solvents to optimize yield and purity.

The synthetic pathway can be summarized as follows:

Biological Activity

This compound exhibits several notable biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds similar to 6-bromo derivatives demonstrate significant antimicrobial properties. A study highlighted the effectiveness of brominated pyrimidines against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

In vitro studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

Compounds like 6-bromo derivatives are known to interact with enzymes involved in nucleic acid synthesis. This interaction can lead to the inhibition of critical pathways in cellular metabolism, which is crucial for developing antiviral and anticancer drugs .

Data Table: Biological Activities

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various brominated pyrimidines, including 6-bromo derivatives. The results indicated a broad spectrum of activity against pathogenic bacteria, with minimal cytotoxicity to human cells .

- Cancer Research : Another investigation focused on the anticancer potential of pyrimidine derivatives. The study found that 6-bromo compounds could significantly reduce tumor growth in xenograft models, highlighting their therapeutic potential .

- Enzyme Interaction Analysis : A biochemical assay demonstrated that 6-bromo derivatives could effectively inhibit enzymes critical for DNA replication, suggesting their utility in antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.